SNC80 vs. (±)-BW373U86: Quantified Delta Receptor Binding Affinity and Selectivity
SNC80 demonstrates markedly superior δ-opioid receptor binding selectivity compared to the racemic precursor (±)-BW373U86. In cloned human receptor assays, SNC80 exhibits a mu/delta K_i ratio of 495-fold [1]. In contrast, (±)-BW373U86 shows only approximately 10-fold selectivity for delta over mu opioid receptors in similar radioligand binding studies [2]. This 49.5-fold improvement in selectivity ratio distinguishes SNC80 as a far more selective pharmacological tool for dissecting δ-opioid receptor-mediated effects.
| Evidence Dimension | Mu/delta opioid receptor selectivity ratio (K_i mu / K_i delta) |
|---|---|
| Target Compound Data | 495-fold |
| Comparator Or Baseline | (±)-BW373U86: 10-fold |
| Quantified Difference | 49.5-fold greater selectivity ratio for SNC80 |
| Conditions | Radioligand binding assays using cloned human delta and mu opioid receptors |
Why This Matters
This 49.5-fold greater selectivity ratio ensures that experimental outcomes attributed to δ-opioid receptor activation are not confounded by off-target mu receptor engagement, a critical consideration for both research reproducibility and procurement decisions.
- [1] Bilsky EJ, Calderon SN, Wang T, Bernstein RN, Davis P, Hruby VJ, McNutt RW, Rothman RB, Rice KC, Porreca F. SNC 80, a selective, nonpeptidic and systemically active opioid delta agonist. J Pharmacol Exp Ther. 1995 Apr;273(1):359-66. View Source
- [2] Knapp RJ, Santoro G, De Leon IA, Lee KB, Edsall SA, Waite S, Malatynska E, Varga E, Calderon SN, Rice KC, Rothman RB, Porreca F, Roeske WR, Yamamura HI. Structure-activity relationships for SNC80 and related compounds at cloned human delta and mu opioid receptors. J Pharmacol Exp Ther. 1996 Jun;277(3):1284-91. View Source
